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Compound of Interest

Compound Name: (S)-(+)-N-3-Benzylnirvanol

Cat. No.: B563112

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis of
(S)-(+)-N-3-Benzylnirvanol, a potent and selective inhibitor of the cytochrome P450 isoform
CYP2C19.[1][2][3] This document is intended to serve as a valuable resource for researchers
and professionals involved in drug development and medicinal chemistry by detailing the
expected spectroscopic characteristics and the methodologies for their acquisition and
interpretation. While specific experimental spectra for (S)-(+)-N-3-Benzylnirvanol are not
publicly available, this guide compiles expected data based on the analysis of structurally
related compounds and general principles of spectroscopic analysis for hydantoin derivatives.

Chemical Structure and Properties

(S)-(+)-N-3-Benzylnirvanol, with the chemical formula C1sH1sN202, has a molecular weight of
294.35 g/mol .[4] It is the (S)-enantiomer of N-3-benzyl-5-ethyl-5-phenylhydantoin. The key
structural features include a hydantoin ring, a chiral center at the C-5 position, and an N-benzyl
group at the N-3 position.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from various spectroscopic
analyses of (S)-(+)-N-3-Benzylnirvanol. These values are predicted based on the known
spectroscopic behavior of 5,5-disubstituted hydantoins and N-benzylated compounds.
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'H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Expected *H NMR Chemical Shifts for (S)-(+)-N-3-Benzylnirvanol

Expected Chemical

Protons . Multiplicity Integration
Shift (6, ppm)
Aromatic (CeHs at C-
7.20 - 7.40 m 5H
5)
Aromatic (CeHs of
7.10-7.30 m 5H
Benzyl)
N-H ~8.0 s (broad) 1H
CHz (Benzyl) ~4.6 S 2H
CH: (Ethyl) 1.8-2.0 q 2H
CHs (Ethyl) 0.8-1.0 t 3H

Solvent: CDCls or DMSO-ds

13C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Expected 3C NMR Chemical Shifts for (S)-(+)-N-3-Benzylnirvanol

Carbon Expected Chemical Shift (3, ppm)
C=0 (C-2) ~155

C=0 (C-4) ~175

Quaternary (C-5) ~65

Aromatic 125 - 140

CHz (Benzyl) ~45

CH: (Ethyl) ~30

CHs (Ethyl) ~8
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Solvent: CDCIz or DMSO-ds

Fourier-Transform Infrared (FTIR) Spectroscopy

Table 3: Expected FTIR Absorption Bands for (S)-(+)-N-3-Benzylnirvanol

Expected Wavenumber

Functional Group Intensity
(cm™)

N-H Stretch 3200 - 3300 Medium

C-H Stretch (Aromatic) 3000 - 3100 Medium

C-H Stretch (Aliphatic) 2850 - 3000 Medium

C=0 Stretch (Hydantoin) 1700 - 1780 Strong

C=C Stretch (Aromatic) 1450 - 1600 Medium

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for (S)-(+)-N-3-Benzylnirvanol

lon Expected m/z Notes

[M+H]*+ 295.14 Molecular ion peak (ESI)
[M+Na]* 317.12 Sodium adduct (ESI)

[M]*+ 294.13 Molecular ion peak (El)
C11H13N202" 205 Loss of benzyl group

CoHio™ 118 Phenyl-ethyl fragment

C/H7* 91 Benzyl fragment (tropylium ion)

Experimental Protocols

The following sections detail the generalized experimental protocols for obtaining the

spectroscopic data for (S)-(+)-N-3-Benzylnirvanol.
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Synthesis of (+)-N-3-Benzyl-5-ethyl-5-phenylhydantoin

The racemic mixture of N-3-benzyl-5-ethyl-5-phenylhydantoin can be synthesized via the
Bucherer-Bergs reaction, followed by N-benzylation. A typical procedure involves reacting 5-
ethyl-5-phenylhydantoin with benzyl chloride in the presence of a base.

Chiral Separation

The enantiomers of (x)-N-3-benzyl-5-ethyl-5-phenylhydantoin can be resolved using chiral
high-performance liquid chromatography (HPLC). A chiral stationary phase, such as a
polysaccharide-based column, is employed to separate the (S)-(+) and (R)-(-) enantiomers.

NMR Spectroscopy

A sample of (S)-(+)-N-3-Benzylnirvanol (5-10 mg) is dissolved in a deuterated solvent (e.g.,
CDCls or DMSO-ds) and transferred to an NMR tube. *H and 13C NMR spectra are acquired on
a spectrometer operating at a frequency of 400 MHz or higher.

FTIR Spectroscopy

The FTIR spectrum is obtained using a Fourier-Transform Infrared spectrometer. The sample
can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI)
source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental
composition. Electron ionization (EI) mass spectrometry can be used to study the
fragmentation pattern.

UV-Vis Spectroscopy

The UV-Vis absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer. A
solution of the compound in a suitable solvent (e.g., methanol or ethanol) is prepared, and the
absorbance is measured over a wavelength range of 200-400 nm.

Visualizations
Signaling Pathway
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The primary biological activity of (S)-(+)-N-3-Benzylnirvanol is the potent and selective
inhibition of the CYP2C19 enzyme.[1][2][3] This can be depicted as a simple inhibitory pathway.

CYP2C19-Mediated Metabolism

Substrate S-(+)-N-3-Benzylnirvanol
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Metabolite

Click to download full resolution via product page
Inhibition of CYP2C19 by (S)-(+)-N-3-Benzylnirvanol.

Experimental Workflow

The general workflow for the synthesis and spectroscopic characterization of (S)-(+)-N-3-
Benzylnirvanol is outlined below.
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Workflow for Synthesis and Analysis.
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Conclusion

(S)-(+)-N-3-Benzylnirvanol is a molecule of significant interest in drug metabolism studies due
to its potent and selective inhibition of CYP2C19. While a complete set of experimental
spectroscopic data is not readily available in the public domain, this guide provides a robust
framework of expected values and standardized protocols for its analysis. The information
presented here, based on the known properties of related chemical structures, should aid
researchers in the identification, characterization, and quality control of this important
compound. Further research to publish the full experimental spectroscopic data would be a
valuable contribution to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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